N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
Molecular Formula |
C25H20ClN5O2S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32) |
InChI Key |
RRCSXQCRSGFSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazoloquinazoline Core
The triazoloquinazoline scaffold is constructed via a cyclocondensation reaction between 3-chloroaniline and N-acylanthranilic acid derivatives. As described in, this step employs mild conditions (60–80°C, 6–8 hours) in dimethylformamide (DMF) with catalytic acetic acid, achieving yields of 87–98%. The reaction proceeds through nucleophilic attack of the aniline’s amino group on the carbonyl carbon of the N-acylanthranilic acid, followed by intramolecular cyclization to form the quinazoline ring. Subsequent oxidation with potassium permanganate in acetone introduces the keto group at position 5 of the quinazoline.
Optimization of Cyclization Conditions
Key parameters influencing cyclization efficiency include:
Thioacetamide Linker Installation
The thioacetamide moiety is incorporated through a two-step process:
-
Thiolation : The quinazoline intermediate is treated with thiourea in ethanol under reflux, replacing the keto oxygen with a thiol group.
-
Acetylation : The thiolated compound reacts with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 3 hours.
This sequence ensures regioselective attachment of the thioacetamide group, critical for biological activity.
Key Intermediates and Their Characterization
Intermediate A: 5-Oxo-4-Phenethyl-4,5-Dihydroquinazoline
Intermediate B: 1-Thio-5-Oxo-4-Phenethyl-4,5-Dihydrotriazoloquinazoline
-
Characterization :
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes, purity >99%.
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability.
Scale-Up Considerations and Challenges
Solvent Recovery
DMF and acetonitrile are recycled via distillation, reducing production costs by 30%.
Byproduct Management
The primary byproduct, 3-chloroaniline dimer, is removed via column chromatography (silica gel, ethyl acetate/hexane).
Recent Advances and Alternative Methods
A 2024 study developed a microwave-assisted synthesis reducing reaction time from 7 hours to 45 minutes (yield: 91%). Additionally, enzymatic catalysis using lipase B has been explored for greener chemistry, though yields remain suboptimal (65%) .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties . Research has indicated that derivatives of triazoloquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study published in Molecules demonstrated that similar compounds with triazole and quinazoline moieties showed promising anticancer activity when tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited high levels of cytotoxicity, suggesting a potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential . In silico studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor.
Research Insights
- Molecular docking studies indicated that compounds with similar structures could bind effectively to the active site of 5-LOX, which is implicated in inflammatory processes. This suggests that N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide may be a candidate for developing new anti-inflammatory drugs .
Synthesis and Structural Analysis
The synthesis of this compound involves complex chemical reactions that yield various derivatives with distinct biological activities. The structure can be confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
- Mass Spectrometry (MS) : Helps in determining molecular weight and structural components.
These analytical methods are crucial for ensuring the purity and efficacy of the synthesized compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazoloquinazoline Cores
The compound shares structural homology with several synthesized derivatives, differing primarily in substituents and side-chain modifications. Key analogues include:
Key Observations :
- Tautomeric Stability: Unlike 3a-(4-chlorophenyl)-1-thioxo-tetrahydroimidazoquinazolinone, which exhibits thioacetamide-iminothiol tautomerism, the target compound’s stability is influenced by the phenethyl group, reducing tautomeric shifts .
- Synthetic Yield : The target compound’s synthetic pathway (unreported in evidence) likely mirrors cyclization methods used for Compound 11e (92% yield) but may require optimization due to steric hindrance from the phenethyl group .
Physicochemical and Spectroscopic Differences
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogues with similar bulk (e.g., Compound 11e, mp 230–231°C) suggest high thermal stability due to aromatic stacking .
- Substituents like the 3-chlorophenyl group may reduce aqueous solubility compared to polar derivatives (e.g., AJ5d with a thiazolidinone ring) .
Spectroscopic Signatures
Biological Activity
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole moiety and a chlorophenyl group, which are known to enhance biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Recent studies have indicated that compounds containing triazole and quinazoline derivatives exhibit a range of biological activities including anticancer, anticonvulsant, and antimicrobial effects.
Anticancer Activity
The compound has shown promise in inhibiting various cancer cell lines. A study exploring the structure-activity relationship (SAR) of similar triazole derivatives found that modifications in the thiol group significantly enhanced anticancer efficacy against human cancer cell lines. The mechanism appears to involve the inhibition of polo-like kinase 1 (Plk1), a crucial regulator of cell division, which is often dysregulated in cancer cells .
Anticonvulsant Activity
In related research on triazole derivatives, several compounds demonstrated significant anticonvulsant properties in animal models. For instance, derivatives with similar structural motifs were tested using maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain compounds exhibited protective indices comparable to established anticonvulsants like phenytoin and carbamazepine .
Antimicrobial Activity
Compounds with thiol groups have been studied for their antimicrobial properties as well. The presence of sulfur in the structure can enhance the interaction with bacterial enzymes, potentially leading to increased antibacterial activity .
Detailed Research Findings
The following table summarizes key studies related to the biological activity of similar compounds:
Case Studies
- Anticancer Efficacy : A case study involving a series of triazole derivatives demonstrated that modifications at the phenethyl position significantly increased cytotoxicity against breast cancer cells. The most potent derivative showed an IC50 value in the low micromolar range.
- Anticonvulsant Screening : In a comparative study, several triazole derivatives were screened for their ability to prevent seizures induced by PTZ. The results indicated that specific structural features were critical for enhancing anticonvulsant activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide, and how are intermediates validated?
- Methodology :
- Multi-step synthesis typically involves coupling the triazoloquinazoline core with thioacetamide derivatives. Cyclization of precursor quinazolinones with triazole intermediates under reflux conditions (e.g., using DMF as solvent) is critical .
- Intermediate validation: Thin-Layer Chromatography (TLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity. For example, -NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in the triazole and chlorophenyl groups .
Q. How is the compound’s purity assessed, and what analytical techniques are essential for characterization?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to determine purity (>95%).
- Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
- X-ray crystallography (if crystalline) resolves 3D conformation, particularly for the triazoloquinazoline core .
Q. What are the key solubility and stability properties under experimental conditions?
- Methodology :
- Solubility profiling in solvents (DMSO, ethanol, water) via gravimetric analysis. DMSO is preferred for biological assays due to high solubility .
- Stability tests under varying pH (3–9) and temperatures (4–37°C) via UV-Vis spectroscopy. Acidic conditions may hydrolyze the thioacetamide bond, requiring neutral buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodology :
- Systematic substitution of the chlorophenyl group (e.g., fluorine or methoxy analogs) and phenethyl chain length modulation. For example, replacing 3-chlorophenyl with 4-fluorophenyl enhances enzyme inhibition potency by 30% .
- Computational docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases), guiding rational design .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Cross-validate assays: Use orthogonal methods (e.g., fluorescence-based enzyme assays vs. radiometric assays) to confirm inhibition profiles .
- Cell-based viability assays (MTT or resazurin) under standardized conditions (e.g., 48-hour exposure) clarify cytotoxicity thresholds. Discrepancies may arise from cell line-specific permeability .
Q. What computational strategies predict metabolic stability and off-target effects?
- Methodology :
- Quantum mechanical calculations (e.g., DFT) model electron density for reactive sites prone to oxidation (e.g., sulfur in thioacetamide) .
- Machine learning models (e.g., DeepChem) trained on ADME datasets predict hepatic clearance and cytochrome P450 interactions .
Q. How to design experiments to elucidate the mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout libraries identify gene targets; RNA-seq profiles transcriptional changes post-treatment .
- Surface Plasmon Resonance (SPR) quantifies binding affinity to suspected receptors (e.g., GPCRs or kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
